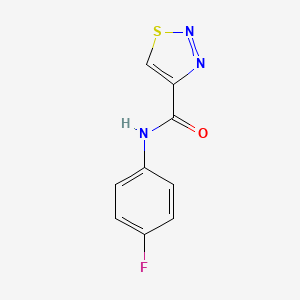

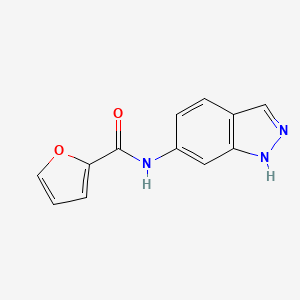

![molecular formula C19H17N3O2 B2776640 N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-24-1](/img/structure/B2776640.png)

N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

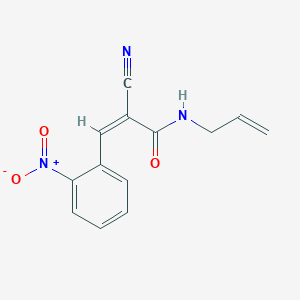

“N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . The molecule also contains a carboxamide group, which is often found in pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving tryptamine . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Scientific Research Applications

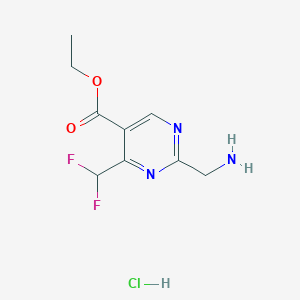

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, have shown considerable importance in organic synthesis, catalysis, and medicinal applications. These compounds exhibit versatile synthetic intermediates and biological relevance, with potential in forming metal complexes, designing catalysts, and showing anticancer, antibacterial, and anti-inflammatory activity. This demonstrates the broader utility of heterocyclic N-oxide motifs in advancing chemistry and drug development, including the potential applications of N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide in similar domains (Li et al., 2019).

α-Carboline Alkaloids Synthesis and Biological Activities

α-Carboline alkaloids, featuring a pyridine ring fused with an indole backbone, underscore the relevance of the this compound structure in medicinal chemistry. These compounds are highlighted for their diverse bioactivities, including antitumor, anti-microbial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities. The comprehensive review on α-carbolines illustrates the ongoing exploration and potential of these structures for therapeutic applications, suggesting a similar research interest for the chemical (Li et al., 2022).

Exploration of Central Nervous System Acting Drugs Research into functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity highlights the importance of heterocycles like pyridine and indole. These compounds, including derivatives similar to this compound, may offer new avenues for developing treatments for CNS disorders. The exploration emphasizes the potential of these structures in creating drugs with fewer adverse effects and addressing the increasing burden of CNS disorders (Saganuwan, 2017).

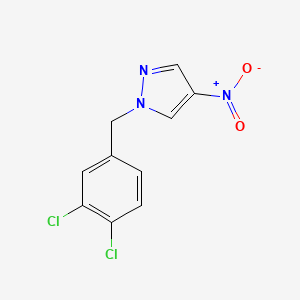

Enaminoketones and Enaminothiones in Heterocyclic Synthesis The utilization of enaminoketones and enaminothiones for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives, underscores the synthetic versatility of compounds like this compound. Their role as building blocks in creating biologically interesting compounds highlights the potential for discovering novel therapeutic agents (Negri et al., 2004).

Properties

IUPAC Name |

N-(2-indol-1-ylethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-7-17-15(21-13)12-18(24-17)19(23)20-9-11-22-10-8-14-4-2-3-5-16(14)22/h2-8,10,12H,9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSQFLBWQDLLHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

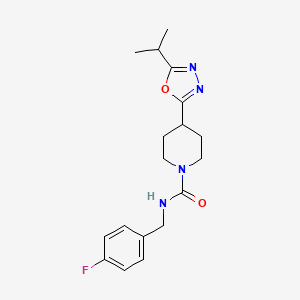

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2776567.png)

![3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2776570.png)

![6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2776575.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2776577.png)